![molecular formula C19H19N3O2 B5495038 N-cyclopropyl-3-(2-furyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B5495038.png)
N-cyclopropyl-3-(2-furyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-3-(2-furyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide, also known as CPI-455, is a small molecule that has been developed as a potent and selective inhibitor of the histone methyltransferase G9a. This molecule has shown promising results in preclinical studies for the treatment of cancer and other diseases, making it an important area of research in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-3-(2-furyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide is based on its ability to selectively inhibit the activity of G9a. This enzyme is responsible for the methylation of lysine residues on histones and other proteins, which can have a profound effect on gene expression and cellular function. By blocking G9a activity, this compound can prevent the methylation of histones and other proteins, leading to changes in gene expression that can promote cancer cell death.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to have a number of biochemical and physiological effects. These include inhibition of cell proliferation, induction of apoptosis, and inhibition of tumor growth in animal models. The molecule has also been shown to be selective for G9a, with minimal activity against other histone methyltransferases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclopropyl-3-(2-furyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide for lab experiments is its high potency and selectivity for G9a. This makes it a valuable tool for studying the role of this enzyme in cancer and other diseases. However, one limitation of the molecule is its relatively complex synthesis, which can make it difficult to produce in large quantities.
Direcciones Futuras
There are several potential future directions for research on N-cyclopropyl-3-(2-furyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide and related compounds. These include:
1. Further optimization of the molecule to improve its potency, selectivity, and pharmacokinetic properties.
2. Evaluation of the molecule in combination with other cancer therapies, such as chemotherapy and immunotherapy.
3. Investigation of the role of G9a in other diseases, such as neurological disorders and autoimmune diseases.
4. Development of new assays and screening methods to identify additional inhibitors of G9a and other histone methyltransferases.
5. Exploration of the potential of this compound as a tool for studying epigenetic regulation and gene expression in basic research.
Métodos De Síntesis
The synthesis of N-cyclopropyl-3-(2-furyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide involves several steps, starting with the reaction of 2-furylboronic acid with 4-bromo-N-cyclopropyl-3-nitrobenzamide to form the corresponding arylboronic acid. This is followed by a Suzuki coupling reaction with 1-methyl-1H-imidazole-2-boronic acid to generate the desired intermediate, which is then reduced with palladium on carbon to yield this compound.
Aplicaciones Científicas De Investigación
N-cyclopropyl-3-(2-furyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide has been extensively studied for its potential as a therapeutic agent in the treatment of cancer, particularly in the area of epigenetic regulation. The molecule has been shown to inhibit the activity of G9a, a histone methyltransferase that is overexpressed in many types of cancer and is associated with poor prognosis. By blocking G9a activity, this compound can prevent the methylation of histones and other proteins, leading to changes in gene expression that can promote cancer cell death.
Propiedades
IUPAC Name |
N-cyclopropyl-3-(furan-2-yl)-N-[(1-methylimidazol-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-21-10-9-20-18(21)13-22(16-7-8-16)19(23)15-5-2-4-14(12-15)17-6-3-11-24-17/h2-6,9-12,16H,7-8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDGETGHXOTVLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN(C2CC2)C(=O)C3=CC=CC(=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5494964.png)
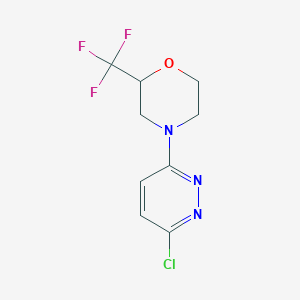
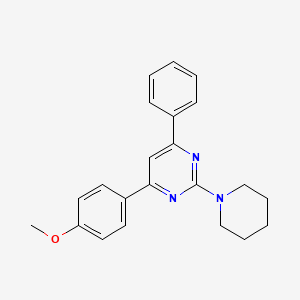
![N-(4-methylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B5494987.png)
![N-[3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenyl]thiophene-2-carboxamide](/img/structure/B5494989.png)
![3-({3-[(dimethylamino)methyl]-3-hydroxy-1-piperidinyl}carbonyl)-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5494996.png)
![3-isopropyl-6-(2-pyridin-3-ylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5495004.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenesulfonamide](/img/structure/B5495011.png)
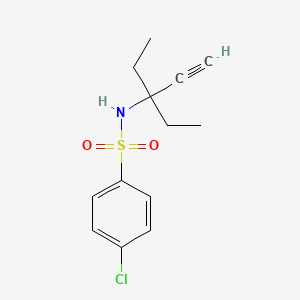
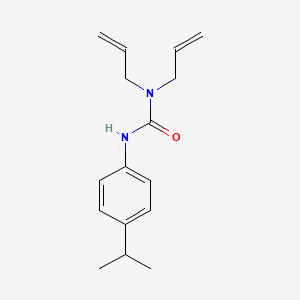

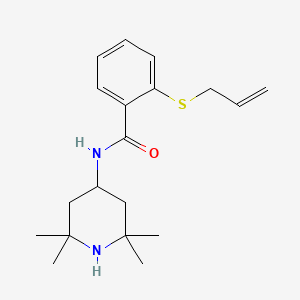
![2-(4-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}morpholin-2-yl)ethanol](/img/structure/B5495034.png)
![2-(3,4-dichlorophenyl)-4-[3-(5-methyl-1H-tetrazol-1-yl)propyl]morpholine](/img/structure/B5495058.png)